molecular formula C42H38O25S6 B3250881 4-Sulfocalix[6]arene xhydrate CAS No. 205652-55-7

4-Sulfocalix[6]arene xhydrate

Cat. No. B3250881
CAS RN: 205652-55-7
M. Wt: 1135.1 g/mol
InChI Key: SWWAZWAJPNREHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sulfocalix6arene is a cyclic oligomer prepared by hydroxyalkylation of phenol and aldehyde . It belongs to the family of calixarenes with repeating phenolic units connected via methylene groups forming a macrocyclic molecule .


Synthesis Analysis

The synthesis of 4-Sulfocalix6arene involves the functionalization of carbon nanotubes (CNTs) decorated with AuPt bimetallic nanoparticles . The 4-Sulfocalix6arene molecules are covalently anchored onto the wall surfaces of CNTs through effective π–π stacking interaction .


Molecular Structure Analysis

The molecular structure of 4-Sulfocalix6arene is characterized by a rigid hydrophobic cavity and two polar portals rimmed with carbonyl groups . The outer surface of the molecule can serve as a driving force in the formation of various novel supramolecular architectures and materials .


Chemical Reactions Analysis

4-Sulfocalix6arene has been used in the construction of a novel electrochemical biosensor for highly sensitive and simultaneous determination of ascorbic acid (AA), dopamine (DA), and uric acid (UA) . The biosensor possesses excellent electrooxidation activity toward AA, DA, and UA .


Physical And Chemical Properties Analysis

4-Sulfocalix6arene exhibits less toxicity, good biocompatibility, and water solubility . It has an amphiphilic nature with different functional groups that make it useful in various applications .

Mechanism of Action

The high electrocatalytic activity and rapid electronic transfer ability of 4-Sulfocalix6arene result in high selectivity, stability, reproducibility, and repeatability . This makes it useful in drug delivery systems and in the preparation of resins for removal of toxic metals from canola oil .

Safety and Hazards

According to the safety data sheet, 4-Sulfocalix6arene may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36O24S6.H2O/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51;/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWAZWAJPNREHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38O25S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1135.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Sulfocalix[6]arene xhydrate
Reactant of Route 2
4-Sulfocalix[6]arene xhydrate
Reactant of Route 3
Reactant of Route 3
4-Sulfocalix[6]arene xhydrate
Reactant of Route 4
Reactant of Route 4
4-Sulfocalix[6]arene xhydrate
Reactant of Route 5
4-Sulfocalix[6]arene xhydrate
Reactant of Route 6
Reactant of Route 6
4-Sulfocalix[6]arene xhydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.